molecular formula C27H31N3S B10873185 1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea

1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea

Cat. No.: B10873185
M. Wt: 429.6 g/mol
InChI Key: CCYFEUPROKITPC-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA typically involves the reaction of benzylamine with a suitable piperidine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols or amines.

Scientific Research Applications

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide
  • N-Benzyl-4-piperidone
  • 4-Benzylpiperidine

Comparison: N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA is unique due to its specific combination of benzyl, piperidyl, and thiourea groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, while N-Benzyl-4-piperidone is primarily used as an intermediate in drug synthesis, N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-PHENYLTHIOUREA may have broader applications in medicinal chemistry and material science.

Properties

Molecular Formula

C27H31N3S

Molecular Weight

429.6 g/mol

IUPAC Name

1-benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea

InChI

InChI=1S/C27H31N3S/c31-27(28-26-14-8-3-9-15-26)30(21-24-12-6-2-7-13-24)22-25-16-18-29(19-17-25)20-23-10-4-1-5-11-23/h1-15,25H,16-22H2,(H,28,31)

InChI Key

CCYFEUPROKITPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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